molecular formula C8H11N3O2 B14844121 Ethyl 5-ethyl-1,2,4-triazine-6-carboxylate

Ethyl 5-ethyl-1,2,4-triazine-6-carboxylate

Cat. No.: B14844121
M. Wt: 181.19 g/mol
InChI Key: XEZOJKTUPJBZIP-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-1,2,4-triazine-6-carboxylate is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-ethyl-1,2,4-triazine-6-carboxylate typically involves the reaction of ethyl 2-aminothiophene-3-carboxylate with lithium sulfite to form 3-methylsulfanyl-1,2,4-triazine-6-ol. This intermediate is then reacted with thionyl chloride to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethyl-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Ethyl 5-ethyl-1,2,4-triazine-6-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 5-ethyl-1,2,4-triazine-6-carboxylate can be compared with other triazine derivatives such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications across various scientific disciplines.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

ethyl 5-ethyl-1,2,4-triazine-6-carboxylate

InChI

InChI=1S/C8H11N3O2/c1-3-6-7(8(12)13-4-2)11-10-5-9-6/h5H,3-4H2,1-2H3

InChI Key

XEZOJKTUPJBZIP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NC=N1)C(=O)OCC

Origin of Product

United States

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